

GNF-2 allosteric inhibition efficiency measurement

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Compound Focus: Gnf-2

CAS No.: 778270-11-4

Cat. No.: S547879

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GNF-2 Core Profile & Quantitative Data

What is the primary mechanism of action of GNF-2? GNF-2 is a highly potent, selective, and **allosteric (non-ATP competitive) inhibitor of Bcr-Abl**. It binds to the myristate-binding pocket of the Abl kinase domain, which induces a conformational change that inhibits kinase activity [1] [2] [3].

What is the basic structure and properties of GNF-2?

- **Chemical Name:** 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide [2]
- **CAS Number:** 778270-11-4 [2] [3]
- **Molecular Formula:** C₁₈H₁₃F₃N₄O₂ [2]
- **Molecular Weight:** 374.32 g/mol [2]
- **Solubility:** ≥74 mg/mL in DMSO. It has low solubility in water and ethanol [2].

What are the key efficiency measurements for GNF-2? The table below summarizes the primary quantitative data for GNF-2's activity:

Assay Type	Cell Line / System	Measured Effect	IC50 / Value	Citation
Cellular Proliferation	Ba/F3.p210 (Bcr-Abl+)	Inhibition of cell proliferation	138 nM	[3]
Cellular Proliferation	Human K562 (Bcr-Abl+)	Inhibition of cell proliferation	273 nM	[2] [3]
Cellular Proliferation	Human SUP-B15 (Bcr-Abl+)	Inhibition of cell proliferation	268 nM	[2] [3]
Biochemical Inhibition	Ba/F3.p210 (Bcr-Abl+)	Inhibition of cellular tyrosine phosphorylation	267 nM	[2] [3]
In Vivo Efficacy	C57/BL6 mouse model	Dose for preventing LPS-induced bone loss	10 mg/kg (i.p.)	[2]

GNF-2 demonstrates high selectivity. At concentrations up to 10 μ M, it shows no cytotoxic effects on non-transformed cells or Bcr-Abl-negative cell lines (e.g., HL-60, Jurkat) [2] [3].

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (from reference) [2] [3]

This protocol is used to determine the IC50 values for **GNF-2**.

- **Cell Lines:** Use Bcr-Abl-positive cells (e.g., Ba/F3.p210, K562, SUP-B15) and, for selectivity, Bcr-Abl-negative control cells (e.g., HL-60).
- **Compound Preparation:** Prepare **GNF-2** in DMSO and serially dilute it in culture medium to final test concentrations (e.g., 0.005, 0.01, 0.1, 1, 10 μ M). Include a DMSO-only vehicle control.
- **Incubation:** Seed cells in 96-well plates and expose them to the compound dilutions.
- **Incubation Duration:** 48 hours.
- **Viability Measurement:** Assess cell proliferation/viability using an MTT assay or similar method.
- **Data Analysis:** Plot the percentage of viable cells against the compound concentration to calculate the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry [2] [3]

- **Cell Treatment:** Treat Bcr-Abl-transformed cells (e.g., Ba/F3.p210) with **GNF-2** at relevant concentrations (e.g., 1 μ M and 10 μ M).
- **Incubation Duration:** 48 hours.
- **Cell Harvesting:** Collect cells and stain with an apoptosis-detecting kit (e.g., Annexin V/PI).
- **Analysis:** Analyze the stained cells using flow cytometry to quantify the percentage of cells in early and late apoptosis.

Protocol 3: Western Blot Analysis to Monitor Target Engagement [2] [3]

- **Cell Treatment:** Treat Bcr-Abl-positive cells with **GNF-2** (e.g., 0.1, 1, and 10 μ M).
- **Incubation Duration:** 90 minutes.
- **Cell Lysis:** Lyse cells and quantify protein concentration.
- **Gel Electrophoresis & Transfer:** Separate proteins by SDS-PAGE and transfer to a membrane.
- **Antibody Probing:** Probe the membrane with specific antibodies:
 - Anti-phospho-Bcr-Abl (to measure direct target inhibition).
 - Anti-phospho-Stat5 (Y694) (to measure inhibition of downstream signaling).
 - Anti-total Bcr-Abl (as a loading control).
- **Detection:** Use chemiluminescence for detection. Expected results show a dose-dependent decrease in phosphorylation levels.

Troubleshooting Common Experimental Issues

Issue 1: Low Potency or No Effect in Proliferation Assay

- **Possible Cause:** Inactive compound due to improper storage or degradation. **GNF-2** powder should be stored at -20°C, and DMSO stock solutions should be aliquoted and stored at -80°C to avoid freeze-thaw cycles [2].
- **Solution:** Confirm the activity of your stock solution using a known positive control cell line (e.g., K562) and verify your DMSO concentration does not exceed toxic levels (typically <0.1%).

Issue 2: High Background in Vehicle Control or Non-Specific Toxicity

- **Possible Cause:** Contaminated cell culture or incorrect cell line.
- **Solution:** Ensure cells are healthy and free of mycoplasma. Use Bcr-Abl-negative control cell lines (e.g., HL-60) to confirm the selective action of **GNF-2**, which should show no effect at concentrations up to 10 μ M [3].

Issue 3: Inconsistent Results in Western Blot

- **Possible Cause:** Inefficient cell lysis or incomplete protein transfer.

- **Solution:** Optimize lysis buffer composition and ensure complete transfer. Always include both phosphorylation and total protein controls for accurate interpretation [2] [3].

Advanced Research Applications

Does GNF-2 have antiviral properties? Yes, research has uncovered that **GNF-2** also exhibits **anti-dengue virus (DENV) activity** through a polypharmacological effect [4].

- **Abl kinase-dependent activity:** Inhibits viral replication at a post-entry step, similar to other Abl kinase inhibitors like imatinib [4].
- **Abl kinase-independent activity:** Directly inhibits viral entry by interacting with the dengue virus E glycoprotein, preventing it from entering the host cell [4]. This dual mechanism makes it an interesting lead compound for antiviral development.

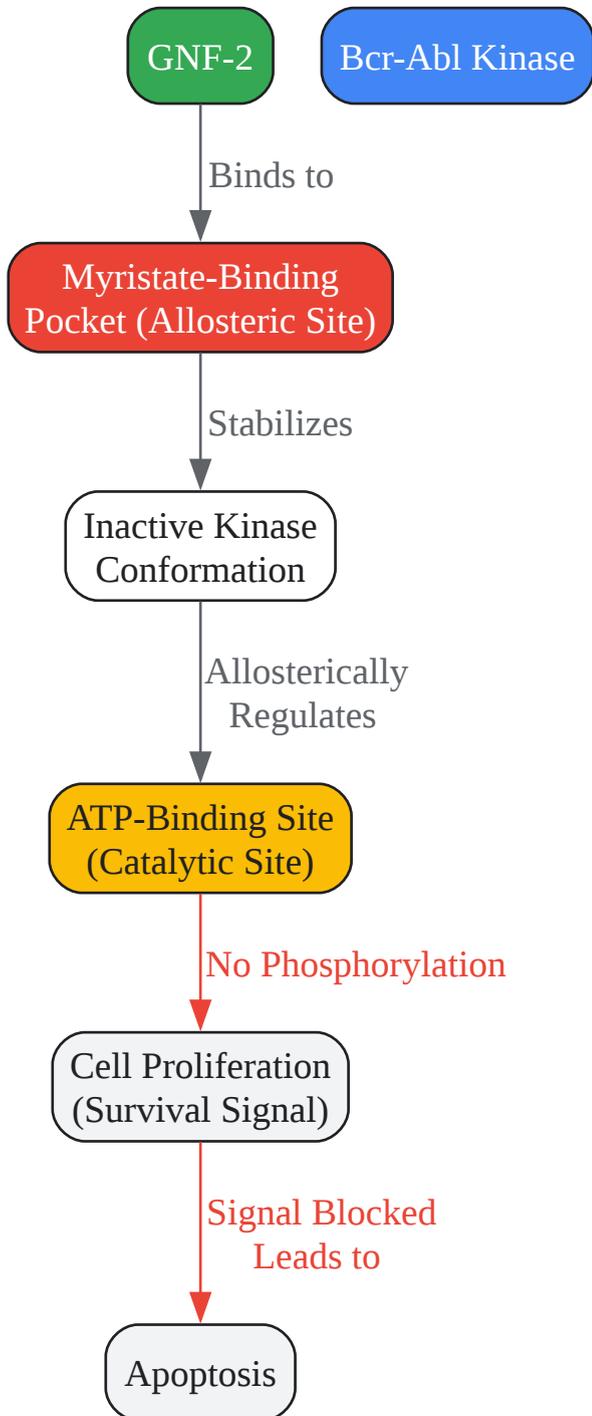
How can GNF-2 be used to combat drug resistance? Combining **GNF-2** with ATP-competitive inhibitors (e.g., imatinib, nilotinib) can overcome resistance.

- **Synergistic Effect:** The combination suppresses the emergence of resistance mutations *in vitro* [1].
- **Activity Against T315I:** The combination shows additive inhibitory activity against the recalcitrant T315I "gatekeeper" mutant of Bcr-Abl, both in cellular assays and *in vivo* models [1].

Mechanisms of Action & Experimental Workflow

The following diagrams visualize the core concepts and procedures discussed in this guide.

GNF-2 Allosteric Inhibition of Bcr-Abl



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